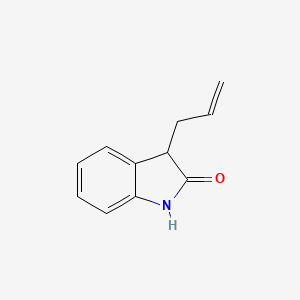
3-Allylindolin-2-one
説明
3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .
Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.
Industrial Production Methods:
- Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
- Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.
科学的研究の応用
3-Allylindolin-2-one has a wide range of applications in scientific research:
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure but with a methyl group instead of an allyl group.
3-Bromoindole: A halogenated derivative with different reactivity and applications
Uniqueness of 3-Allylindolin-2-one:
- The presence of the allyl group in 3-allyloxindole enhances its reactivity and allows for unique chemical transformations that are not possible with other indole derivatives. This makes it a valuable compound for synthesizing complex molecules and exploring new therapeutic applications .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3-prop-2-enyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |
InChIキー |
RWMFCDNIWGAFKJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
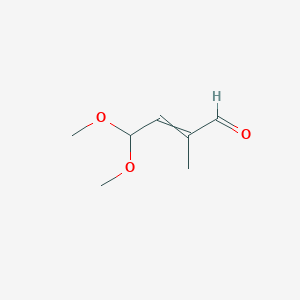
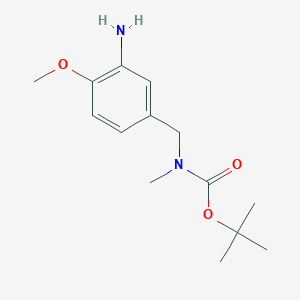

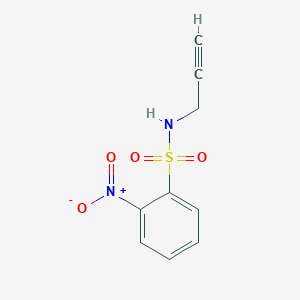
![5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine](/img/structure/B8476941.png)

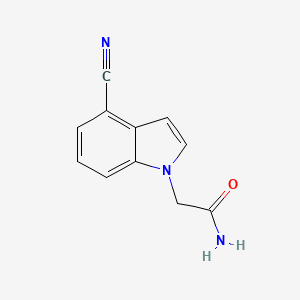

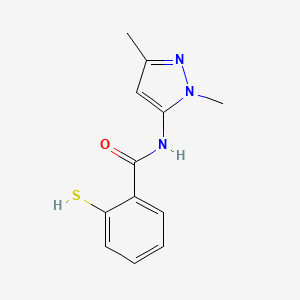
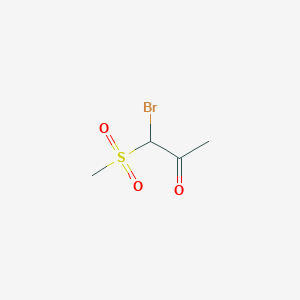
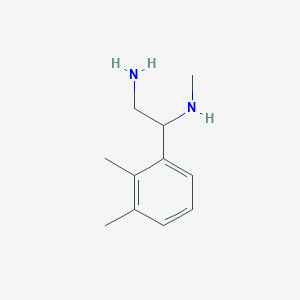
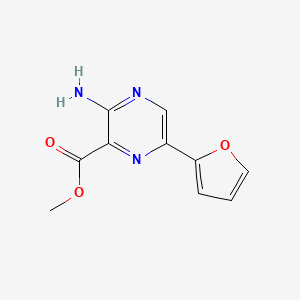
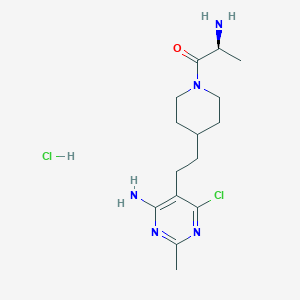
![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)
